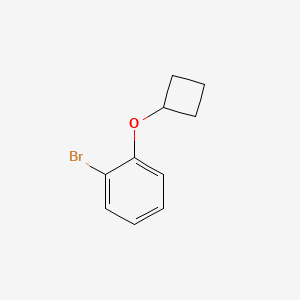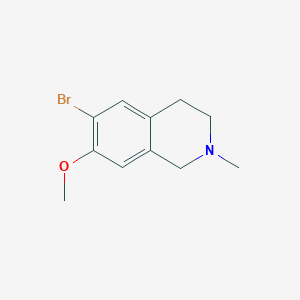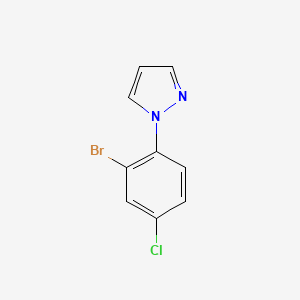
4-Bromo-3-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(methylthio)benzoic acid, also known as 4-bromothiobenzoic acid (BTBA), is a brominated benzoic acid derivative that has been widely used in scientific research and laboratory experiments. BTBA is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. Its unique structure and properties make it a valuable tool for scientists, allowing them to explore and study various biochemical and physiological processes.
Applications De Recherche Scientifique
Molecular Structure and Reactivity Analysis
A detailed study on a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, was conducted to determine its molecular structure and various molecular parameters. This research, conducted using Density Functional Theory (DFT), provides insights into the reactivity of the compound, exploring descriptors such as ionization energy, hardness, electrophilicity, and more. Additionally, vibrational assessments and the study of non-linear optical properties through parameters like dipole moment and hyperpolarizability were carried out (Yadav et al., 2022).
Crystal Structure Comparison
Research comparing the crystal structures of related bromo-hydroxy-benzoic acid derivatives, including a compound similar to 4-Bromo-3-(methylthio)benzoic acid, reveals insights into their two-dimensional architecture formed by hydrogen bonds and π–π interactions. This comparative analysis is crucial in understanding the physical properties and potential applications of these compounds (Suchetan et al., 2016).
Surface-Enhanced Raman Scattering Studies
An investigation into the surface-enhanced Raman scattering of 4-(methylthio)benzoic acid adsorbed on silver surfaces provides valuable information about the interaction of this compound with metal surfaces. The study found that the molecule adsorbs via its sulfur atom and carboxylate group after deprotonation, offering insights into its potential applications in surface chemistry and material science (Kwon et al., 1994).
Propriétés
IUPAC Name |
4-bromo-3-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDEIRJFPKZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(methylthio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)






